molecular formula C11H18ClNO B6159767 (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride CAS No. 1893415-26-3

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

Cat. No.: B6159767
CAS No.: 1893415-26-3
M. Wt: 215.7
InChI Key:
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Description

(1R,2S)-2-Amino-3-methyl-1-phenylbutan-1-ol hydrochloride is a chiral compound with significant pharmacological properties. It is commonly known for its role as a sympathomimetic agent, which means it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. This compound is often used in the treatment of conditions such as asthma, nasal congestion, and hypotension due to its ability to stimulate the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-phenylacetylcarbinol.

    Reduction: The precursor undergoes a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

    Amination: The alcohol is then subjected to an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the final product with the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

(1R,2S)-2-Amino-3-methyl-1-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its effects on neurotransmitter release and receptor binding.

    Medicine: It is used in the development of drugs for treating respiratory and cardiovascular conditions.

    Industry: The compound is used in the manufacture of pharmaceuticals and as a precursor in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects by stimulating adrenergic receptors in the central nervous system and cardiovascular system. It binds to alpha and beta adrenergic receptors, leading to the release of norepinephrine and epinephrine. This results in increased heart rate, bronchodilation, and vasoconstriction, which help alleviate symptoms of asthma, nasal congestion, and hypotension.

Comparison with Similar Compounds

    Ephedrine: Similar in structure and function, used for similar therapeutic purposes.

    Pseudoephedrine: Another sympathomimetic agent with similar applications but different pharmacokinetic properties.

    Phenylephrine: A selective alpha-adrenergic receptor agonist used primarily as a decongestant.

Uniqueness: (1R,2S)-2-Amino-3-methyl-1-phenylbutan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in different pharmacological effects and potency compared to its stereoisomers and other similar compounds.

Properties

CAS No.

1893415-26-3

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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